

Spectroscopic Profile of Butyl 3-mercaptopropionate: A Technical Guide

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Compound of Interest

Compound Name: Butyl 3-mercaptopropionate

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This technical guide provides a comprehensive overview of the spectroscopic data for **Butyl 3-mercaptopropionate** (CAS No. 16215-21-7), a monofunctional thiol used as a cross-linker and chain-transfer agent in polymer chemistry.^[1] The following sections detail its infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition.

Chemical Structure and Properties

- IUPAC Name: Butyl 3-sulfanylpropanoate^[2]
- Molecular Formula: C₇H₁₄O₂S^[2]
- Molecular Weight: 162.25 g/mol ^[2]
- Appearance: Clear, colorless to slightly yellow liquid^[3]
- Boiling Point: 101 °C at 12 mmHg^[4]
- Density: 0.999 g/mL at 25 °C^[4]
- Refractive Index: n_{20/D} 1.457^[4]

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Butyl 3-mercaptopropionate**.

Infrared (IR) Spectroscopy

The IR spectrum of **Butyl 3-mercaptopropionate** is characterized by the presence of a strong carbonyl stretch from the ester group and a weak S-H stretch from the thiol group.

Wavenumber (cm ⁻¹)	Intensity	Assignment	Functional Group
~2960, ~2870	Medium-Strong	C-H stretch	Alkane
~2560	Weak	S-H stretch	Thiol
~1740	Strong	C=O stretch	Ester
~1460	Medium	C-H bend	Alkane
~1170	Strong	C-O stretch	Ester

Table 1: Key IR Absorption Bands for **Butyl 3-mercaptopropionate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the proton environments in the molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.10	Triplet	2H	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃
~2.75	Triplet	2H	HS-CH ₂ -CH ₂ -C=O
~2.60	Triplet	2H	HS-CH ₂ -CH ₂ -C=O
~1.65	Sextet	2H	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃
~1.40	Sextet	2H	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃
~1.35	Triplet	1H	-SH
~0.95	Triplet	3H	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃

Table 2: ¹H NMR Data for **Butyl 3-mercaptopropionate**.

2.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum indicates the number of chemically distinct carbon atoms.

Chemical Shift (ppm)	Assignment
~172	C=O
~65	-O-CH ₂ -
~35	-CH ₂ -C=O
~31	-O-CH ₂ -CH ₂ -
~20	HS-CH ₂ -
~19	-CH ₂ -CH ₃
~14	-CH ₃

Table 3: ¹³C NMR Data for **Butyl 3-mercaptopropionate**.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Mass Spectrometry (MS)

The mass spectrum of **Butyl 3-mercaptopropionate** would show a molecular ion peak (M^+) at $m/z = 162$. The fragmentation pattern is dictated by the ester and thiol functional groups.

m/z	Proposed Fragment
162	$[C_7H_{14}O_2S]^+$ (Molecular Ion)
105	$[HSCH_2CH_2CO]^+$
89	$[HSCH_2CH_2]^+$
57	$[C_4H_9]^+$
41	$[C_3H_5]^+$

Table 4: Expected Mass Spectrometry Fragmentation for **Butyl 3-mercaptopropionate**.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

Sample Preparation:

- Ensure the ATR (Attenuated Total Reflectance) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Acquire a background spectrum of the clean, empty ATR crystal.
- Place a small drop of neat **Butyl 3-mercaptopropionate** directly onto the center of the ATR crystal.
- Lower the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

Sample Preparation:

- Accurately weigh approximately 10-20 mg of **Butyl 3-mercaptopropionate** into a clean, dry vial.
- Add approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) to the vial.
- Gently swirl or vortex the vial to ensure the sample is completely dissolved.
- Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
- Cap the NMR tube securely.

Data Acquisition:

- ^1H NMR:
 - Acquire a spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
 - The spectral width should encompass the expected chemical shift range (e.g., 0-12 ppm).
- ^{13}C NMR:
 - Acquire a proton-decoupled spectrum to obtain singlets for each carbon.
 - A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of ^{13}C .

- The spectral width should cover the expected range for organic molecules (e.g., 0-220 ppm).

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI), is used, often coupled with a Gas Chromatograph (GC) for sample introduction.

Sample Preparation:

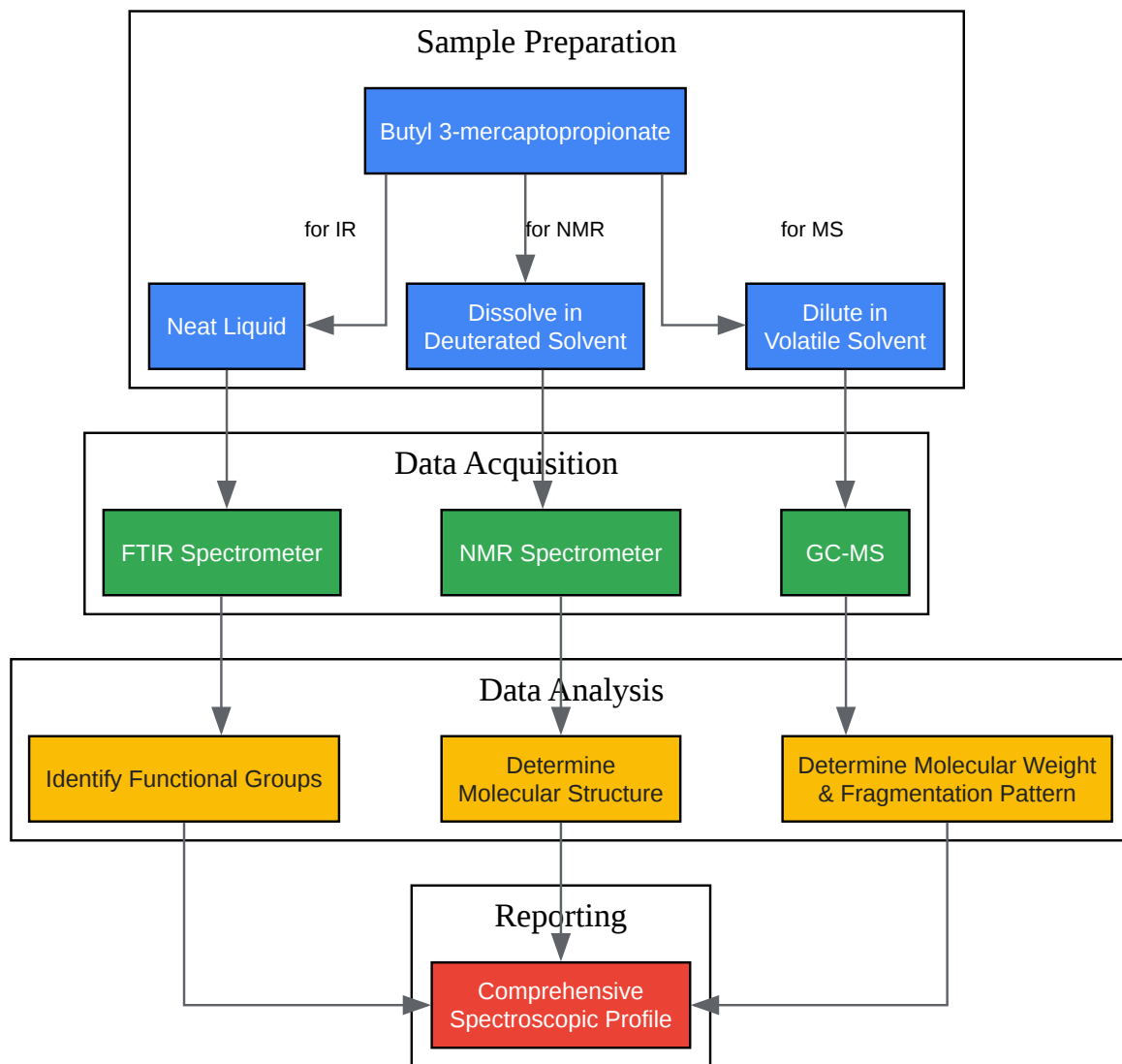
- Prepare a dilute solution of **Butyl 3-mercaptopropionate** in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
- Further dilute this stock solution to a final concentration of 1-10 µg/mL.
- Transfer the final solution to a 2 mL autosampler vial.

Data Acquisition (GC-MS):

- GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
- Injection Volume: 1 µL.
- Inlet Temperature: 250 °C.
- Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 35 to 300.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Butyl 3-mercaptopropionate**.



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Caption: Workflow for Spectroscopic Analysis.

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